High Kinase Selectivity: ARRY-382's CSF1R IC50 vs. Off-Target Kinases Compared to Multi-Kinase Inhibitor PLX3397
ARRY-382 is a highly selective CSF1R inhibitor, with an IC50 of 9 nM for CSF1R and IC50 values >10,000 nM for the related kinases PDGFR, c-Kit, and FLT3 . This >1000-fold selectivity contrasts with the multi-kinase inhibitor PLX3397 (pexidartinib), which inhibits CSF1R with an IC50 of 20 nM, but also potently inhibits c-Kit (IC50 = 10 nM) and FLT3 (IC50 = 160 nM) . The selective profile of ARRY-382 reduces the potential for off-target effects mediated by c-Kit and FLT3 inhibition, which is a key differentiator for research models focused specifically on CSF1R signaling.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CSF1R: 9 nM; PDGFR: >10,000 nM; c-Kit: >10,000 nM; FLT3: >10,000 nM |
| Comparator Or Baseline | PLX3397: CSF1R: 20 nM; c-Kit: 10 nM; FLT3: 160 nM |
| Quantified Difference | ARRY-382 has >1000-fold selectivity for CSF1R over PDGFR, c-Kit, and FLT3, whereas PLX3397 shows only ~2-fold selectivity for c-Kit over CSF1R and ~8-fold selectivity for FLT3. |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
For researchers studying CSF1R-specific pathways in TAM biology, the high selectivity of ARRY-382 avoids confounding off-target effects on c-Kit and FLT3, which are common with less selective tools like PLX3397.
